molecular formula C5H11NO2S B566174 L-Methionine-34S CAS No. 1006386-95-3

L-Methionine-34S

Cat. No.: B566174
CAS No.: 1006386-95-3
M. Wt: 151.116
InChI Key: FFEARJCKVFRZRR-XFUDJREASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine-34S, also known as (S)-2-Amino-4-(methylthio)butanoic-34S Acid, is a urinary acidifier, hepatoprotectant, and an essential amino acid for human development .


Molecular Structure Analysis

The molecular formula of this compound is C5 H11 N O2 34S, and its molecular weight is 151.11 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that L-Methionine is an essential amino acid involved in various metabolic processes .

Scientific Research Applications

  • Nutritional Research : L-Met plays a significant role in the nutrition of poultry, as it is a limiting amino acid in many diets. Studies have shown that supplementation with L-Met can improve the growth performance of broilers, affecting various physiological and biochemical parameters (Shuai Zhang et al., 2017).

  • Antioxidant Enzymes : L-Met is integral to the function of antioxidant enzymes like methionine sulfoxide reductase, which play a crucial role in protecting cells from oxidative damage. These enzymes have significant implications for understanding oxidative stress and its management (C. Achilli et al., 2015).

  • Clinical Applications : L-Met has therapeutic potential in various medical conditions. For instance, its role in protecting against oxidative stress and mitochondrial dysfunction is being explored in neurodegenerative diseases such as Parkinson's (M. Catanesi et al., 2021).

  • Biochemical Research : L-Met is vital in studying protein structure and metabolism. It influences the stability, function, and structure of proteins, as demonstrated in studies involving the interaction of L-Met with enzymes like α-Chymotrypsin (Sanaz Asgharzadeh et al., 2019).

  • Detection and Measurement : Innovative methods for the detection and measurement of L-Met are being developed. For instance, a pillar[5]arene-based chemosensor has been reported for the selective and sensitive fluorescence detection of L-Met in water solutions (Qi Lin et al., 2017).

Mechanism of Action

Target of Action

L-Methionine-34S is a 34S-labeled L-Methionine . L-Methionine is the L-isomer of Methionine, an essential amino acid for human development . Methionine acts as a hepatoprotectant , protecting the liver from damage .

Mode of Action

It is known that methionine, the parent compound of this compound, is a precursor to l-cysteine . It is thought that metabolism of high doses of certain substances in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress . Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .

Biochemical Pathways

The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that methionine, the parent compound of this compound, acts as a hepatoprotectant . This suggests that this compound may also have hepatoprotective effects.

Action Environment

It is known that the action of methionine, the parent compound of this compound, can be influenced by various factors, including diet, liver health, and the presence of other substances in the body .

Safety and Hazards

L-Methionine-34S is to be used only for scientific research and development and not for use in humans or animals . In case of exposure, it is advised to seek medical attention immediately .

Future Directions

While specific future directions for L-Methionine-34S are not detailed in the search results, it’s suggested that an L-Methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .

Biochemical Analysis

Biochemical Properties

L-Methionine-34S plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the biosynthesis of L-Methionine, it interacts with L-homoserine O-succinyltransferase (MetA), metAfbr, metC, and yjeH .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Escherichia coli, the synthesis of this compound affects the accumulation of L-isoleucine .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors such as cysEfbr, serAfbr, and cysDN . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The details of its interaction with transporters or binding proteins, as well as its localization or accumulation, are essential .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-XFUDJREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[34S]CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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